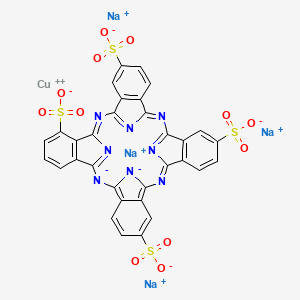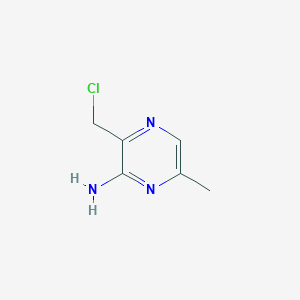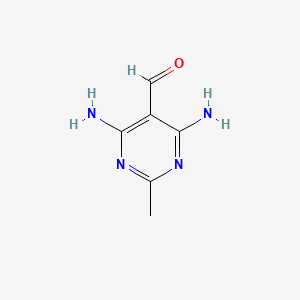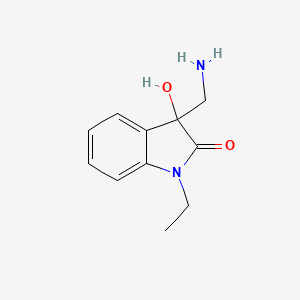
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indolin-2-one derivative is reacted with formaldehyde and a primary or secondary amine under acidic conditions. This reaction introduces the aminomethyl group at the 3-position of the indolin-2-one core .
Another approach involves the reductive amination of 3-formylindolin-2-one with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions or reductive aminations. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of 3-(formyl)-1-ethylindolin-2-one.
Reduction: Formation of 3-(hydroxymethyl)-1-ethylindolin-2-one.
Substitution: Formation of various substituted indolin-2-one derivatives depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The indolin-2-one core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)-1-methyl-3-hydroxyindolin-2-one
- 3-(Aminomethyl)-1-ethyl-3-hydroxyindole
- 3-(Aminomethyl)-1-ethyl-3-hydroxybenzindole
Uniqueness
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethyl groups at specific positions on the indolin-2-one core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-(aminomethyl)-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-9-6-4-3-5-8(9)11(15,7-12)10(13)14/h3-6,15H,2,7,12H2,1H3 |
InChIキー |
QUVQLBCVGUVFAZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


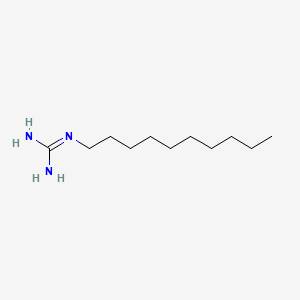



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
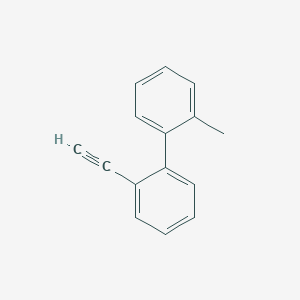

![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
